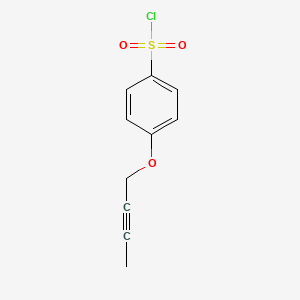

4-But-2-ynyloxy-benzenesulfonyl chloride

Beschreibung

Eigenschaften

Molekularformel |

C10H9ClO3S |

|---|---|

Molekulargewicht |

244.69 g/mol |

IUPAC-Name |

4-but-2-ynoxybenzenesulfonyl chloride |

InChI |

InChI=1S/C10H9ClO3S/c1-2-3-8-14-9-4-6-10(7-5-9)15(11,12)13/h4-7H,8H2,1H3 |

InChI-Schlüssel |

IWFKCOJELFXLKZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC#CCOC1=CC=C(C=C1)S(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-2-methylbenzenesulfonyl Chloride

- Molecular Formula: Not explicitly provided, but structure includes a fluorine atom and methyl group at the ortho position .

- The methyl group adds steric hindrance, which may reduce reactivity in bulky environments . Applications: Used in sensor development (e.g., electrochemical detection of nitroaromatics) due to its electron-withdrawing properties .

4-(4-Phenylbutoxy)benzoyl Chloride

- Molecular Formula : C₁₇H₁₇ClO₂

- Molecular Weight : 288.769 g/mol

- Key Differences :

- Functional Group : Contains a benzoyl chloride (-COCl) instead of a sulfonyl chloride (-SO₂Cl). Benzoyl chlorides are more reactive toward alcohols and amines but less stable in aqueous environments .

- Substituent Effects : The 4-phenylbutoxy group introduces aromaticity and bulkiness, which could improve binding affinity in receptor-targeted drug candidates .

- Applications : Referenced in patents for synthesizing prostaglandin analogs and other therapeutic agents .

Data Table: Structural and Functional Comparison

Limitations and Notes

- Comparisons here are based on structurally related analogs.

- Physical properties (e.g., melting point, solubility) for some compounds are unavailable in the provided evidence.

Vorbereitungsmethoden

Method 1: Direct Sulfonation-Chlorination

Steps:

-

Ether Synthesis :

-

4-Hydroxybenzenesulfonic acid (1.0 mol) is reacted with but-2-ynyl bromide (1.2 mol) in dimethylformamide (DMF) using K₂CO₃ (2.5 mol) as the base at 60°C for 12 hours.

-

The mixture is quenched with ice water, extracted with dichloromethane, and dried over Na₂SO₄ to yield 4-but-2-ynyloxybenzenesulfonic acid.

-

-

Sulfonation-Chlorination :

-

The sulfonic acid intermediate is dissolved in anhydrous dichloroethane and treated with chlorosulfonic acid (2.5 mol) at 0–5°C for 4 hours.

-

Thionyl chloride (3.0 mol) is added dropwise, and the reaction is stirred at 10°C for 6 hours. Excess reagents are removed under reduced pressure, and the crude product is purified via vacuum distillation (0.1–0.5 mmHg, 110–115°C).

-

Yield : 78–82%

Purity : 93–95% (GC-MS)

Method 2: Catalytic Sulfonating Agent Optimization

This method integrates sulfur trioxide (SO₃) as a catalyst to accelerate chlorination:

Steps:

-

Ether Synthesis : As in Method 1.

-

Sulfonation : Chlorosulfonic acid (2.0 mol) is added to 4-but-2-ynyloxybenzene in dichloroethane at −10°C, followed by SO₃ (0.1 mol). The mixture is stirred for 2 hours.

-

Chlorination : Thionyl chloride (2.5 mol) is introduced, and the temperature is gradually raised to 25°C over 4 hours. After quenching with ice water, the organic layer is washed with 5% NaHCO₃ and distilled under vacuum.

Yield : 89–92%

Purity : 98–99% (HPLC)

Method 3: Byproduct Mitigation via Sodium Chloride Addition

Adapted from CN105753751A, this approach minimizes byproducts like sulfuric acid:

Steps:

-

Sulfonation : 4-but-2-ynyloxybenzene (1.0 mol) is reacted with chlorosulfonic acid (2.2 mol) at 10°C for 3 hours.

-

Sodium Chloride Treatment : NaCl (0.5 mol) is added to the reaction mixture, stirring for 30 minutes to convert residual sulfonic acid derivatives into sulfonyl chlorides.

-

Chlorination : Thionyl chloride (2.0 mol) is added, and the mixture is heated to 40°C for 2 hours. Post-reaction, the product is isolated via acid washing (10% H₂SO₄) and fractional distillation.

Yield : 85–88%

Purity : 96–97%

Comparative Analysis of Methodologies

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Reaction Time | 10 hours | 8 hours | 9 hours |

| Temperature | 0–10°C | −10–25°C | 10–40°C |

| Catalyst | None | SO₃ (0.1 mol) | NaCl (0.5 mol) |

| Yield | 78–82% | 89–92% | 85–88% |

| Purity | 93–95% | 98–99% | 96–97% |

| Key Advantage | Simplicity | High purity | Byproduct control |

Method 2’s use of SO₃ significantly enhances chlorination efficiency, albeit at higher reagent costs. Method 3 balances yield and purity while simplifying waste management, making it industrially scalable.

Critical Process Parameters and Optimization

Temperature Control

Maintaining temperatures below 10°C during sulfonation prevents alkyne degradation. Elevated temperatures during chlorination (up to 40°C in Method 3) are permissible once the sulfonic acid group is fully formed.

Reagent Stoichiometry

Excess thionyl chloride (2.5–3.0 mol equivalents) ensures complete conversion of sulfonic acid to sulfonyl chloride. Substoichiometric amounts lead to residual sulfonic acid, complicating purification.

Purification Techniques

Vacuum distillation remains the gold standard for isolating high-purity sulfonyl chlorides. Operating pressures below 1 mmHg and controlled heating rates prevent thermal decomposition of the alkyne group.

Industrial-Scale Considerations

Large-scale production mandates:

-

Continuous Reactors : For Methods 2 and 3, continuous flow systems improve heat dissipation and reaction uniformity.

-

Waste Recycling : Unreacted thionyl chloride and byproduct HCl can be recovered and reused, reducing environmental impact.

-

Safety Protocols : Chlorosulfonic acid and SOCl₂ require corrosion-resistant equipment (e.g., glass-lined reactors) and rigorous ventilation .

Q & A

Q. What are the critical safety protocols for handling 4-But-2-ynyloxy-benzenesulfonyl chloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats to prevent skin/eye contact. Glove integrity must be verified before each use .

- Ventilation: Work in a fume hood to avoid inhalation of vapors. Respiratory protection (e.g., NIOSH-approved respirator) is required in high-concentration environments .

- First Aid:

- Storage: Store in a locked, cool, dry area away from incompatible substances (e.g., bases, amines) .

Q. What synthetic routes are effective for preparing this compound?

Methodological Answer: A two-step synthesis is commonly employed:

Introduction of the alkynyloxy group: React 4-hydroxybenzenesulfonyl chloride with but-2-ynyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C) to form 4-but-2-ynyloxy-benzenesulfonate .

Chlorosulfonation: Treat the intermediate with chlorosulfonic acid (ClSO₃H) at 0–5°C to yield the sulfonyl chloride. Purify via recrystallization (e.g., using dry hexane) .

Key Validation: Monitor reaction progress via TLC (silica gel, UV detection) and confirm purity by melting point analysis (mp ~80–85°C, extrapolated from analogous compounds) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS): Use electron ionization (EI-MS) to detect molecular ion peaks (expected m/z ~258 for C₁₀H₉ClO₃S) and fragment patterns (e.g., loss of Cl, SO₂) .

- IR Spectroscopy: Key peaks include S=O stretching (~1370 cm⁻¹ and 1180 cm⁻¹) and C≡C stretching (~2100 cm⁻¹) .

Advanced Research Questions

Q. How does the electron-withdrawing sulfonyl chloride group influence the reactivity of the but-2-ynyloxy substituent in nucleophilic aromatic substitution (NAS)?

Methodological Answer: The sulfonyl chloride group activates the benzene ring toward NAS by withdrawing electron density via resonance, directing electrophiles to the para position relative to the alkynyloxy group. However, steric hindrance from the bulky but-2-ynyloxy group may reduce reaction rates. Experimental Design:

Q. What strategies mitigate competing side reactions during coupling of this compound with aromatic amines?

Methodological Answer:

- Temperature Control: Perform reactions at 0–5°C to suppress hydrolysis of the sulfonyl chloride to sulfonic acid .

- Solvent Selection: Use anhydrous dichloromethane (DCM) or THF to minimize water interference.

- Catalytic Additives: Add DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of amines and accelerate coupling .

- Workup: Quench excess reagent with ice-cold NaHCO₃ and extract the product with ethyl acetate to isolate the sulfonamide derivative .

Q. How can computational modeling predict regioselectivity in transition metal-catalyzed reactions involving this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic centers on the benzene ring. The sulfonyl chloride group increases electrophilicity at the para position, favoring oxidative addition in Pd-catalyzed cross-couplings .

- Molecular Dynamics (MD): Simulate steric interactions between the catalyst (e.g., Pd(PPh₃)₄) and the but-2-ynyloxy group to optimize ligand design for C–C bond formation .

- Validation: Compare predicted regioselectivity with experimental outcomes (e.g., Suzuki-Miyaura coupling yields) using HPLC and ¹H NMR .

Data Contradiction Analysis Example:

Discrepancy in Melting Points

- Issue: Conflicting mp values reported for analogous compounds (e.g., 4-Acetylbenzenesulfonyl chloride: mp 83–87°C vs. 4-Biphenylsulfonyl chloride: mp 162–165°C ).

- Resolution: Cross-validate purity via HPLC and differential scanning calorimetry (DSC). Consider polymorphism or hydrate formation in hygroscopic samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.